molecular formula C10H8Cl2N2O3S2 B14172591 5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-74-3

5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole

Cat. No.: B14172591
CAS No.: 922504-74-3
M. Wt: 339.2 g/mol
InChI Key: PEPGPRICPZIIGY-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiadiazole ring, a methanesulfonyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is unique due to the presence of the methoxy group and the thiadiazole ring, which confer distinct chemical and biological properties. These structural features contribute to its versatility and potential in various applications.

Properties

CAS No.

922504-74-3

Molecular Formula

C10H8Cl2N2O3S2

Molecular Weight

339.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole

InChI

InChI=1S/C10H8Cl2N2O3S2/c1-17-9-13-10(18-14-9)19(15,16)5-6-2-3-7(11)4-8(6)12/h2-4H,5H2,1H3

InChI Key

PEPGPRICPZIIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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